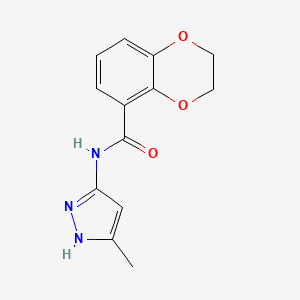![molecular formula C15H19N3O B7577230 N-[(1-methylcyclopentyl)methyl]-1H-indazole-3-carboxamide](/img/structure/B7577230.png)
N-[(1-methylcyclopentyl)methyl]-1H-indazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(1-methylcyclopentyl)methyl]-1H-indazole-3-carboxamide, also known as JWH-018, is a synthetic cannabinoid that has gained popularity as a recreational drug. However, its potential use in scientific research has also been recognized due to its ability to bind to cannabinoid receptors in the brain. In
Mecanismo De Acción
N-[(1-methylcyclopentyl)methyl]-1H-indazole-3-carboxamide binds to cannabinoid receptors in the brain, specifically CB1 receptors, which are found in high concentrations in the central nervous system. This binding leads to the activation of various signaling pathways, resulting in the modulation of various physiological processes such as pain, mood, appetite, and memory.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are similar to those of other cannabinoids. It has been found to have analgesic, anti-inflammatory, and anti-tumor properties. However, this compound has also been shown to have negative effects on the cardiovascular system, such as increased heart rate and blood pressure, and can lead to addiction and withdrawal symptoms.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-[(1-methylcyclopentyl)methyl]-1H-indazole-3-carboxamide in lab experiments is its ability to selectively bind to CB1 receptors, which allows for the study of specific physiological processes. However, this compound has also been shown to have negative effects on the cardiovascular system, which can limit its use in certain experiments. Additionally, the potential for addiction and withdrawal symptoms should be taken into consideration when using this compound in lab experiments.
Direcciones Futuras
There are many potential future directions for the use of N-[(1-methylcyclopentyl)methyl]-1H-indazole-3-carboxamide in scientific research. One area of interest is the study of its anti-tumor properties and potential use in cancer treatment. Additionally, further research is needed to fully understand the effects of this compound on the cardiovascular system and its potential for addiction and withdrawal symptoms. Finally, the development of new synthetic cannabinoids with improved therapeutic properties and fewer negative side effects is an area of ongoing research.
Métodos De Síntesis
N-[(1-methylcyclopentyl)methyl]-1H-indazole-3-carboxamide can be synthesized through a multistep process involving the reaction of various chemicals such as 1-pentyl-3-(1-naphthoyl)indole and cyclopentyl bromide. The resulting product is purified through chromatography to obtain the final compound. However, it is important to note that the synthesis of this compound requires specialized equipment and expertise, and should only be done in a laboratory setting.
Aplicaciones Científicas De Investigación
N-[(1-methylcyclopentyl)methyl]-1H-indazole-3-carboxamide has been used in scientific research to study the effects of cannabinoids on the brain and body. It has been found to bind to cannabinoid receptors in the brain, which are involved in various physiological processes such as pain, mood, appetite, and memory. This compound has also been used to study the effects of cannabinoids on cancer cells, with some studies showing potential anti-tumor properties.
Propiedades
IUPAC Name |
N-[(1-methylcyclopentyl)methyl]-1H-indazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O/c1-15(8-4-5-9-15)10-16-14(19)13-11-6-2-3-7-12(11)17-18-13/h2-3,6-7H,4-5,8-10H2,1H3,(H,16,19)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJZOYHRSLAUZEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC1)CNC(=O)C2=NNC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(4-Methyl-2,3-dihydroquinoxalin-1-yl)methyl]aniline](/img/structure/B7577151.png)


![2-[1-(1H-indole-5-carbonyl)pyrrolidin-2-yl]acetic acid](/img/structure/B7577161.png)

![[2-(Aminomethyl)pyrrolidin-1-yl]-(4-fluoro-3-methylphenyl)methanone](/img/structure/B7577173.png)
![2-Methyl-4-(3-methylimidazo[4,5-b]pyridin-2-yl)pyrazol-3-amine](/img/structure/B7577180.png)
![N-[(2,5-difluorophenyl)methyl]thian-3-amine](/img/structure/B7577204.png)

![3-[2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]ethyl]benzoic acid](/img/structure/B7577222.png)
![4,6-Dimethyl-2-[methyl-[(4-methyl-1,3-thiazol-5-yl)methyl]amino]pyridine-3-carbonitrile](/img/structure/B7577241.png)
![3-[2-(Ethylsulfonylamino)ethyl]benzoic acid](/img/structure/B7577245.png)
![3-(3-Methylimidazo[4,5-b]pyridin-2-yl)pyrazin-2-amine](/img/structure/B7577248.png)
![N-methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]-1H-indazole-3-carboxamide](/img/structure/B7577251.png)